2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine
Overview
Description
Synthesis Analysis
This compound is an important raw material for the synthesis of C-nucleosides . It is also used in the synthesis of biochemical compounds including C-nucleosides, such as neplanocin A .Molecular Structure Analysis
The empirical formula of this compound is C13H17N5O4 . The molecular weight is 307.31 . The SMILES string representation of the molecule isCC1(C)O[C@@H]2C@@HOC@Hn3cnc4c(N)ncnc34
. Chemical Reactions Analysis
This compound is employed in spiroannulated carbohydrate synthesis . Convergent syntheses of a hydroxylated indolizidine, carbohydrate substituted benzoquinones, and of the oxazole segment of calyculin have been accomplished using this chiral synthon .Physical And Chemical Properties Analysis
The compound has a melting point of 221-222 °C . It has an optical activity of [α]20/D −98.5°, c = 1 in dioxane .Scientific Research Applications
Molecular Scaffold for Enzyme Study
2',3'-Isopropylidene group acts as a molecular scaffold for introducing modifications in the adenosine structure, particularly at the 5' and 1' positions. This modified nucleoside is instrumental in evaluating the biocatalytic activity of enzymes like adenosine and adenylate deaminase (Ciuffreda, Alessandrini, & Santaniello, 2007).
Conformational Analysis
Conformational analysis of this compound in various organic solvents is studied through the nuclear Overhauser effect. This study provides insights into the solvent and temperature effects on nucleoside proton chemical shifts (Davis, 1972).
Synthesis of 5'-Functionalized Adenosine
A new method for preparing 5'-amino-2',3'-isopropylidene adenosine, an essential precursor for various adenosine derivatives, has been developed. This method efficiently prevents undesired intramolecular cyclization and does not require chemical protection of the adenine ring's exocyclic amino group (Liu & Austin, 2001).
Enzymatic Biotransformation
Adenosine deaminase (ADA) catalyzes the deamination of 2',3'-isopropylidene adenosine and its 5'-amino derivative, leading to the formation of various 5'-substituted inosine derivatives (Ciuffreda, Loseto, & Santaniello, 2002).
Oxidation Potential Studies
The oxidation potential of this compound, especially when paired with thymidine, is studied using voltammetric methods in chloroform solution. This research sheds light on the equilibrium constants and enthalpy changes in nucleoside associations (Caruso, Capobianco, & Peluso, 2007).
Glycosyl Conformation Examination
The glycosyl conformations of adenosine and its isopropylidene derivatives are examined using the nuclear Overhauser effect, providing crucial information about nucleobase substituents' impact on glycosyl conformation (Davis & Hart, 1972).
Safety And Hazards
properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6S/c1-11-4-6-12(7-5-11)32(26,27)28-8-13-15-16(31-20(2,3)30-15)19(29-13)25-10-24-14-17(21)22-9-23-18(14)25/h4-7,9-10,13,15-16,19H,8H2,1-3H3,(H2,21,22,23)/t13-,15-,16-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZZVOYVIBCNRU-NVQRDWNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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